![molecular formula C25H21ClN4O2S2 B2457929 3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1028031-37-9](/img/structure/B2457929.png)
3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide
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Description
Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would be relatively non-polar due to the presence of multiple aromatic rings. This could affect its solubility and partitioning behavior. For example, a related compound, 5-{[(4-Chlorophenyl)sulfanyl]methyl}-2-furoate, has a predicted Log Kow (octanol-water partition coefficient) of 3.95 .Scientific Research Applications
Potential as Enzyme Inhibitors
The compound and its analogs have been studied for their inhibitory effects on enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell replication, making them targets for antitumor and antibacterial agents. For example, analogs containing chlorophenyl and nitrophenyl substituents showed potent inhibitory activity against human TS, suggesting potential as antitumor agents (Gangjee et al., 1996).
Antitumor Activity
Some derivatives of quinazolinones have been evaluated for their antitumor activities against various cancer cell lines, including Ehrlich ascites carcinoma and sarcoma 180. Certain compounds demonstrated moderate therapeutic effects, suppressing tumor growth by 50–60% (Markosyan et al., 2008). This suggests their potential utility in developing new cancer therapies.
Antimicrobial and Antifungal Activities
Quinazolinone derivatives have also shown promising antimicrobial and antifungal activities. For instance, novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones exhibited significant biological activity against standard bacterial strains, indicating their potential as antimicrobial agents (Anisetti & Reddy, 2012).
Synthesis and Chemical Reactions
Research into the synthesis and reactivity of these compounds has led to the development of novel synthetic routes and intermediates, which are useful for further chemical investigations and drug development. For example, reactions involving 2-aminothiobenzamide with isocyanates have provided new pathways for synthesizing dihydroimidazo and dihydropyrimido quinazolinone derivatives (Shiau et al., 1989).
properties
IUPAC Name |
3-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O2S2/c26-17-9-7-16(8-10-17)15-34-25-29-20-6-2-1-5-19(20)23-28-21(24(32)30(23)25)11-12-22(31)27-14-18-4-3-13-33-18/h1-10,13,21H,11-12,14-15H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQVYYLRIQXWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)Cl)CCC(=O)NCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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